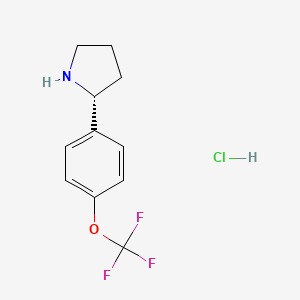

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of phenylhydrazine . Phenylhydrazines are a class of organic compounds that contain a phenyl ring and a hydrazine functional group .

Molecular Structure Analysis

The molecular formula of a related compound, [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride, is C7H8ClF3N2O . The structure includes a phenyl ring with a trifluoromethoxy group and a hydrazine group .Physical And Chemical Properties Analysis

A related compound, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, appears as a white to light brown powder . It has a molecular weight of 228.60 g/mol .Wissenschaftliche Forschungsanwendungen

Organoborane-Catalyzed Regioselective Hydroboration

A study demonstrated the synthesis of a bulky organoborane that, in combination with pyridine, forms a frustrated Lewis pair capable of catalyzing the 1,4-hydroboration of a series of pyridines. This reaction showcases high chemo- and regioselectivity, underpinning the potential of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride derivatives in facilitating selective organic transformations (Xiaoting Fan et al., 2015).

Synthesis and Conformational Studies

Another research outlined the preparation of tri- and tetrafluoropropionamides from R-(+)/S-(−)-N-methyl-1-phenylethylamine and cyclic pyrrolidine derivatives, using X-ray analysis and theoretical calculations for conformational analysis. This highlights the role of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride in the synthesis of complex fluorinated compounds with potential pharmaceutical applications (Monika Bilska-Markowska et al., 2014).

Reactivity and Stability Studies

A detailed study on the synthesis, characterization, and reactivity of a novel heterocycle-based molecule provides insights into the molecule's stability, charge transfer, and hyper-conjugative interactions, utilizing various spectroscopic and theoretical methods. This underscores the compound's potential in the development of new materials or drugs, showcasing the utility of pyrrolidine derivatives in advancing molecular science (P. Murthy et al., 2017).

Synthesis of Key Intermediates for Herbicides

Research on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the production of the herbicide trifloxysulfuron, demonstrates the importance of pyrrolidine derivatives in agrochemical synthesis, providing a pathway for the development of highly efficient herbicides (Zuo Hang-dong, 2010).

Design and Synthesis of Influenza Neuraminidase Inhibitors

A notable application in medicinal chemistry is the design and synthesis of potent inhibitors of influenza neuraminidase, highlighting the compound's potential in antiviral drug development. The study provides a comprehensive approach to synthesizing core structures and evaluating their inhibitory activity, emphasizing the compound's role in addressing viral infections (G. T. Wang et al., 2001).

Eigenschaften

IUPAC Name |

(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVGKBSZXQYCTD-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)

![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)